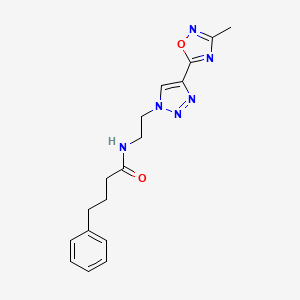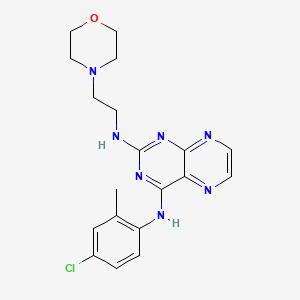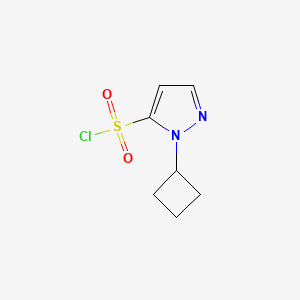![molecular formula C17H17FN4O2S B2498541 4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097864-36-1](/img/structure/B2498541.png)
4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules that are of interest in pharmaceutical chemistry due to their potential biological activities. The structure suggests a complex interaction with biological receptors, highlighting its significance in drug discovery and design processes.
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, typically starting from specific benzene sulfonamides or pyrazole derivatives. These procedures require careful control of reaction conditions to ensure the introduction of desired functional groups at specific locations on the molecule (Paulina Kubowicz-Kwaoeny et al., 2019; Zhang Peng-yun, 2013).
Molecular Structure Analysis
Molecular structure analysis, including quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, UV), provides insights into the compound's geometry, vibrational modes, and electronic properties. Such analyses contribute to understanding the molecule's reactivity and interaction mechanisms (P. Govindasamy & S. Gunasekaran, 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
A study on benzene sulfonamide pyrazole oxadiazole derivatives revealed their synthesis and evaluation for antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) indicated the potential of these compounds as antitubercular agents. Antibacterial activity was notably good against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with compound 5d showing active antitubercular effects against M. tuberculosis H37Rv (Shingare et al., 2022).
Antimicrobial Activity of Heterocycles
Another research focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating varied antimicrobial activities. The formation of compounds through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide led to a series of biologically active molecules (El‐Emary et al., 2002).
Cytotoxicity and Carbonic Anhydrase Inhibition
Research on polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities against tumor and non-tumor cell lines, along with inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly trimethoxy derivatives, showed selectivity and significant inhibitory activity, highlighting their potential for further investigation as therapeutic agents (Kucukoglu et al., 2016).
Antibacterial Evaluation of Novel Heterocyclic Compounds
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use found several compounds with high activities. This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents (Azab et al., 2013).
Characterization and Synthetic Applications
The synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide explored the effects of base, solvent, reaction temperature, and time on product yield. This research provides valuable insights into the synthetic applications of sulfonamide derivatives (Peng-yun, 2013).
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interest in fluorinated compounds in the fields of pharmaceuticals and agrochemicals , this compound could be a promising candidate for further investigation.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-13-9-16(18)4-5-17(13)25(23,24)21-7-8-22-12-15(11-20-22)14-3-2-6-19-10-14/h2-6,9-12,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKQUGKRVMQJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

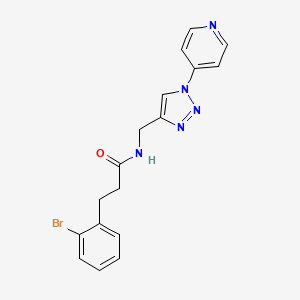
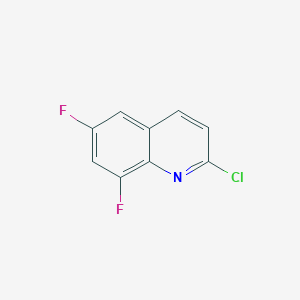
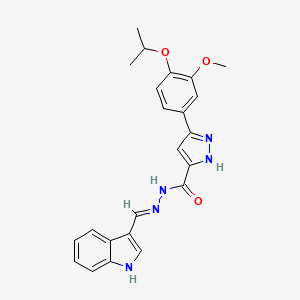
![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
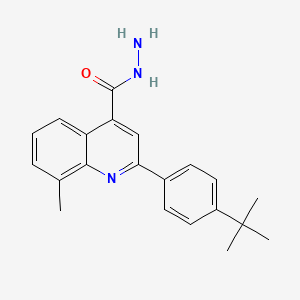
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
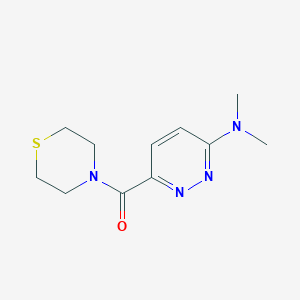
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
